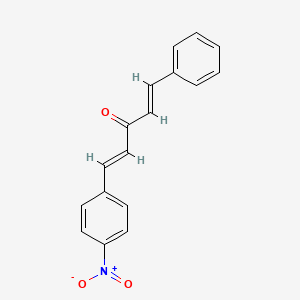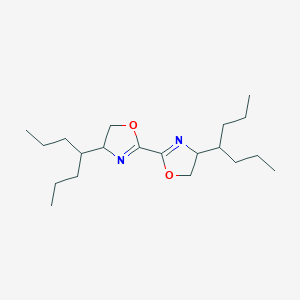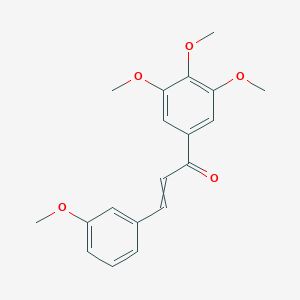
(2R,7S)-tridecane-2,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,7S)-tridecane-2,7-diol is a chiral organic compound with the molecular formula C13H28O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the second and seventh carbon atoms in a tridecane chain. The stereochemistry of the compound is specified by the (2R,7S) configuration, indicating the spatial arrangement of the hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-tridecane-2,7-diol typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the reduction of the corresponding diketone using chiral catalysts or reagents. For example, the reduction of (2R,7S)-tridecane-2,7-dione using a chiral reducing agent can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective hydrogenation processes. These processes often utilize high-pressure hydrogen gas in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(2R,7S)-tridecane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (2R,7S)-tridecane-2,7-dione or tridecanoic acid.
Reduction: The major product is tridecane.
Substitution: The major products depend on the substituent introduced, such as (2R,7S)-tridecane-2,7-dichloride.
科学研究应用
(2R,7S)-tridecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of (2R,7S)-tridecane-2,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,7R)-tridecane-2,7-diol: Differing only in the stereochemistry at the seventh carbon, this compound has different physical and chemical properties.
(2S,7S)-tridecane-2,7-diol: Another stereoisomer with distinct properties and reactivity.
(2R,7S)-diacetoxytridecane: A related compound where the hydroxyl groups are acetylated, used as a sex pheromone in certain insect species.
Uniqueness
(2R,7S)-tridecane-2,7-diol is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its ability to undergo selective reactions and its role as a chiral building block make it valuable in various fields of research and industry.
属性
CAS 编号 |
705266-50-8 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
(2R,7S)-tridecane-2,7-diol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-10-13(15)11-8-7-9-12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m1/s1 |
InChI 键 |
JONLMTCVVDGVKG-OLZOCXBDSA-N |
手性 SMILES |
CCCCCC[C@@H](CCCC[C@@H](C)O)O |
规范 SMILES |
CCCCCCC(CCCCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)




![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)



![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)


